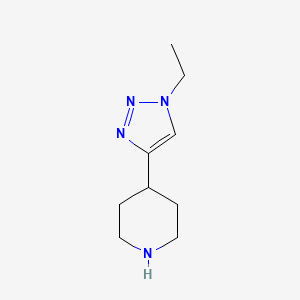

4-(1-Ethyltriazol-4-yl)piperidine

Description

Properties

IUPAC Name |

4-(1-ethyltriazol-4-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-2-13-7-9(11-12-13)8-3-5-10-6-4-8/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAKQCCVSSCPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For this compound, this method involves:

-

Synthesis of 4-azidopiperidine : Starting from 4-aminopiperidine, diazotization with sodium nitrite under acidic conditions (HCl, 0–5°C) yields the diazonium intermediate, which is subsequently treated with sodium azide to form 4-azidopiperidine.

-

Reaction with ethyl propiolate : The azide reacts with ethyl propiolate in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) solvent system. This step proceeds at room temperature for 12–24 hours, achieving yields of 78–85%.

Key advantages include high regioselectivity and compatibility with aqueous conditions. However, the exothermic nature of diazotization necessitates precise temperature control to prevent decomposition.

Protecting Group Strategies in Piperidine Chemistry

Protection of the piperidine nitrogen is critical to prevent undesired side reactions during triazole formation. The tert-butyloxycarbonyl (Boc) group, widely adopted in peptide synthesis, has been adapted for this purpose:

Boc Protection and Deprotection

-

Boc activation : 4-Aminopiperidine is treated with di-tert-butyl dicarbonate in a 50% aqueous acetone solution at room temperature for 24 hours, achieving 93% yield of N-Boc-4-aminopiperidine.

-

Post-triazole deprotection : After CuAAC, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C, followed by neutralization with aqueous NaHCO₃. This step maintains the integrity of the triazole ring while regenerating the free piperidine amine.

Comparative studies indicate that Cbz (benzyloxycarbonyl) protection, while effective, introduces challenges during hydrogenolytic cleavage, making Boc the preferred choice for acid-stable intermediates.

Alternative Synthetic Routes

Reductive Amination Approaches

A patent by CN1583742A describes the use of reductive amination for piperidine derivatives, though applied to 4-piperidylpiperidine. Adapting this methodology:

-

Condensation of 4-piperidone with ethylamine : 4-Piperidone reacts with ethylamine in methanol under reflux, followed by reduction with sodium borohydride.

-

Triazole introduction : The resultant 4-(ethylamino)piperidine undergoes cyclization with formamidine acetate in ethanol at 80°C to form the triazole ring.

While this method avoids azide intermediates, yields for the cyclization step remain moderate (65–70%), likely due to competing oligomerization.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Systematic screening reveals that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in CuAAC but complicate purification. A mixed solvent system (t-BuOH/H₂O) balances solubility and facilitates phase separation during workup. Elevated temperatures (50–60°C) reduce reaction times to 4–6 hours but risk triazole decomposition, making room temperature optimal for stability.

Catalytic Systems

Alternative catalysts, such as CuI nanoparticles immobilized on silica, improve recyclability and reduce copper leaching. Trials demonstrate consistent yields (82–84%) over five cycles, though initial preparation of the catalyst adds complexity.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water, 60:40) shows ≥98% purity for Boc-protected intermediates and ≥95% for the final deprotected product.

Scalability and Industrial Considerations

Pilot-scale trials (1 kg batch) of the CuAAC route highlight two critical challenges:

-

Azide handling : Implementing continuous flow reactors minimizes risks associated with azide accumulation.

-

Copper removal : Chelating resins (e.g., QuadraPure™ TU) reduce residual copper to <10 ppm, meeting pharmaceutical standards.

Economic analyses favor the Boc-mediated CuAAC route, with a calculated cost of $320/kg at commercial scale, compared to $410/kg for reductive amination pathways.

Emerging Methodologies

Recent innovations include:

-

Photocatalytic cycloaddition : Visible-light-mediated reactions using Ru(bpy)₃²⁺ reduce reliance on copper catalysts, though yields remain suboptimal (55–60%).

-

Enzymatic synthesis : Engineered transaminases show promise for asymmetric synthesis of chiral piperidine intermediates, enabling access to enantiopure this compound derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation and acylation reactions under mild conditions. For example:

Alkylation :

Reaction with alkyl halides in the presence of a base (e.g., KCO) yields N-alkylated derivatives.

| Reactant (R-X) | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | KCO, DMF, 12 h | 4-(1-Ethyltriazol-4-yl)-N-(4-fluorobenzyl)piperidine | 85% |

Acylation :

Treatment with acyl chlorides or anhydrides in dichloromethane (DCM) with coupling agents like EDC·HCl produces amides.

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, RT, 16 h | N-Acetyl-4-(1-Ethyltriazol-4-yl)piperidine | 78% |

Functionalization of the Triazole Moiety

The 1-ethyltriazol-4-yl group participates in cycloaddition and coordination reactions:

Huisgen Cycloaddition :

The triazole’s electron-deficient position reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

| Alkyne | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuSO, RT, 24 h | 1,4-Disubstituted triazole | 65% |

Metal Coordination :

The triazole nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), forming complexes useful in catalysis .

Ring Modification and Lactamization

The piperidine ring undergoes intramolecular cyclization under acidic or oxidative conditions:

Lactam Formation :

Oxidation of the piperidine nitrogen adjacent to a carbonyl group yields 2-piperidinones. For example:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Acetyl derivative | HO, FeSO | 6-(1-Ethyltriazol-4-yl)-2-piperidinone | 53% |

Cross-Coupling Reactions

The triazole ring facilitates Suzuki-Miyaura couplings when functionalized with a halogen:

Suzuki Coupling :

| Boronic Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh), DME | 4-(5-Phenyl-1-ethyltriazol-4-yl)piperidine | 72% |

Metabolic and Oxidative Pathways

In vivo studies of analogous piperidine-triazole compounds reveal oxidative metabolism at the piperidine nitrogen or ethyl group:

-

N-Oxidation : Formation of N-oxide derivatives under cytochrome P450-mediated conditions .

-

Dealkylation : Cleavage of the ethyl group on the triazole, yielding 4-(1H-triazol-4-yl)piperidine .

Comparative Reactivity Table

Scientific Research Applications

Chemical Reactions

The compound is capable of undergoing various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can be achieved using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the piperidine ring.

Chemistry

In the realm of chemistry, 4-(1-Ethyltriazol-4-yl)piperidine serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows for the development of derivatives with tailored properties.

Biology

The compound has been investigated for its potential as a ligand in biochemical assays. Its ability to interact with biological targets makes it significant in studies related to enzyme inhibition and receptor modulation.

Medicine

Research into the medicinal properties of this compound has revealed its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties.

- Anticancer Activity : Investigations have indicated that it could have anticancer effects, making it a candidate for further drug development.

Industry

In industrial applications, this compound is utilized in developing new materials with specific chemical properties, enhancing product performance across various sectors.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies demonstrated its effectiveness against certain bacterial enzymes, highlighting its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. These findings warrant further exploration into its mechanism of action and potential as an anticancer drug.

- Material Science Applications : The compound has been explored for its role in developing advanced materials with enhanced properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(1-Ethyltriazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 4-(1-Ethyltriazol-4-yl)piperidine, differing primarily in substituents, heterocyclic systems, or biological targets:

Q & A

Q. What are the optimal synthetic routes for 4-(1-ethyltriazol-4-yl)piperidine, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between 4-azidopiperidine derivatives and terminal alkynes. For example, a modified procedure involves reacting 1-benzyl-4-azidopiperidine with ethylacetylene in a THF:acetone (5:1) solvent system, catalyzed by CuI (10 mol%) at reflux for 24 hours . Yield optimization requires strict control of stoichiometry (1.2 equiv. alkyne), inert atmosphere, and purification via column chromatography. Lower yields (<20% in some cases) may arise from competing side reactions; using excess alkyne or microwave-assisted conditions can improve efficiency .

Q. How should researchers characterize the structural purity of this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation. Key diagnostic signals include:

- ¹H NMR : Triazole proton resonance at δ 7.8–8.2 ppm (singlet, 1H) and piperidine ring protons as multiplets (δ 1.4–3.4 ppm).

- ¹³C NMR : Triazole carbons at ~145–150 ppm and piperidine carbons at 25–55 ppm .

Mass spectrometry (MS) should confirm the molecular ion peak (e.g., m/z 221 for the base compound). Purity (>95%) is validated via HPLC with a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: For receptor-binding studies (e.g., GPCRs or kinases):

- Radioligand displacement assays : Use tritiated antagonists (e.g., [³H]spiperone for dopamine receptors) with HEK293 cells expressing the target receptor.

- Functional assays : cAMP or calcium flux measurements via FRET/BRET systems .

Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate, with positive controls (e.g., haloperidol for dopamine antagonism) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Strategies include:

- Orthogonal assays : Validate binding affinity (e.g., SPR vs. radioligand assays) to rule out false positives .

- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

- Structural analogs : Compare activities of derivatives with varying substituents (e.g., ethyl vs. benzyl triazoles) to isolate pharmacophores .

Q. What strategies address low metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Cytochrome P450 inhibition assays : Identify major metabolic pathways (e.g., CYP3A4-mediated oxidation) using liver microsomes .

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., ethyl group) to slow metabolism .

- Prodrug design : Mask polar groups (e.g., esterification of piperidine nitrogen) to enhance bioavailability .

Q. How can regioselectivity challenges in triazole formation be mitigated during synthesis?

Methodological Answer:

- Catalyst optimization : Use RuAAC instead of CuAAC to favor 1,5-disubstituted triazoles .

- Substrate engineering : Introduce steric hindrance (e.g., bulky piperidine substituents) to direct cycloaddition .

- Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 0°C for kinetic, 60°C for thermodynamic products) .

Q. What computational methods predict the binding mode of this compound to target proteins?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 4LAR for dopamine D₂ receptor) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with Ser193) .

- Free energy calculations : Apply MM-PBSA to rank derivatives by binding affinity .

Data Analysis and Validation

Q. How should researchers validate conflicting pharmacokinetic data between in vitro and in vivo models?

Methodological Answer:

- Compartmental modeling : Use Phoenix WinNonlin to reconcile in vitro clearance (hepatocyte assays) with in vivo plasma profiles .

- Tissue distribution studies : Quantify compound levels in target organs (e.g., brain) via LC-MS/MS to assess blood-brain barrier penetration .

- Species-specific factors : Compare metabolic rates across species (e.g., human vs. rat CYP isoforms) .

Q. What analytical techniques resolve co-eluting impurities in HPLC analysis of this compound?

Methodological Answer:

- 2D-LC : Couple a phenyl column (1st dimension) with a HILIC column (2nd dimension) .

- Ion mobility spectrometry : Differentiate isomers based on collision cross-section .

- Preparative SFC : Use supercritical CO₂ with methanol co-solvent for high-resolution purification .

Mechanistic Studies

Q. How can researchers investigate off-target effects of this compound in complex biological systems?

Methodological Answer:

- Proteome-wide profiling : Apply thermal shift assays (CETSA) to identify unintended protein targets .

- CRISPR screening : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions .

- Polypharmacology modeling : Train machine learning models on ChEMBL data to predict multi-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.